2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C25H23N3O7. It is known for its unique structure, which includes ethoxy, nitrobenzoyl, carbohydrazonoyl, and dichlorobenzoate groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the ethoxybenzoyl and nitrobenzoyl intermediates, followed by their coupling with carbohydrazonoyl and dichlorobenzoate groups under controlled conditions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, including batch processing and continuous flow techniques, can be applied to produce this compound in larger quantities. Optimization of reaction conditions and purification processes is essential to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and dichlorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethoxy or dichlorobenzoate derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl and carbohydrazonoyl groups may play a role in binding to these targets, leading to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-fluorobenzoate
- 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
357300-74-4 |
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Molecular Formula |
C23H17Cl2N3O6 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O6/c1-2-33-21-11-14(13-26-27-22(29)15-4-7-17(8-5-15)28(31)32)3-10-20(21)34-23(30)18-9-6-16(24)12-19(18)25/h3-13H,2H2,1H3,(H,27,29)/b26-13+ |
InChI Key |
BNOCMDCHADIWEG-LGJNPRDNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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